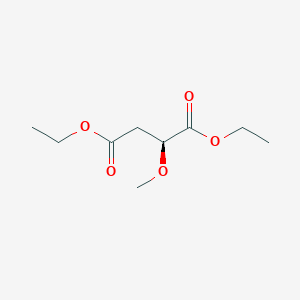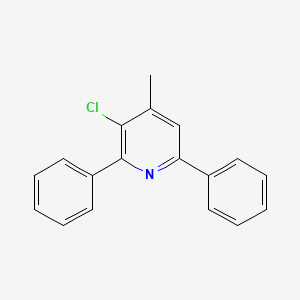
3H-Indole, 3,3-dimethyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-phenyl-3H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2-phenyl-3H-indole typically involves the Fischer indole synthesis. This method entails the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions . The process includes the formation of a phenylhydrazone, which undergoes tautomeric conversion to an enehydrazine, followed by a [3,3]-sigmatropic rearrangement to produce the indole structure .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
化学反应分析
Types of Reactions: 3,3-Dimethyl-2-phenyl-3H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
3,3-Dimethyl-2-phenyl-3H-indole has diverse applications in scientific research:
作用机制
The mechanism of action of 3,3-dimethyl-2-phenyl-3H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential therapeutic effects .
相似化合物的比较
- 2,3,3-Trimethylindolenine
- Indole-3-acetic acid
- 3,3-Dichloro-3H-indole
Comparison: 3,3-Dimethyl-2-phenyl-3H-indole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,3,3-trimethylindolenine, it has a phenyl group that enhances its aromaticity and potential for electrophilic substitution . Indole-3-acetic acid, a plant hormone, differs significantly in its biological role and applications . The dichloro derivative, while similar in structure, exhibits different reactivity due to the presence of electron-withdrawing chlorine atoms .
属性
CAS 编号 |
6636-32-4 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-phenylindole |
InChI |
InChI=1S/C16H15N/c1-16(2)13-10-6-7-11-14(13)17-15(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI 键 |
OVNJGKSNDVAJHA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N=C1C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)



![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)

![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)


methanone](/img/structure/B14135148.png)
